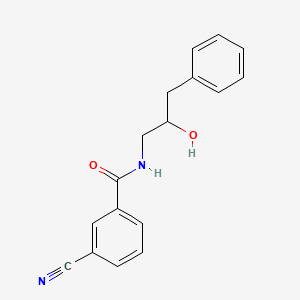
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Benzonitrile, 2-hydroxy-3-phenylpropylamine, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the reactions under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: Formation of 3-cyano-N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of 3-amino-N-(2-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide exerts its effects depends on its specific application:
Biochemical Interactions: The compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include kinases, proteases, and other regulatory proteins.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-hydroxy-3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core, coupled with the cyano and hydroxy-phenylpropyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-11-14-7-4-8-15(9-14)17(21)19-12-16(20)10-13-5-2-1-3-6-13/h1-9,16,20H,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUZTNZETLRQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

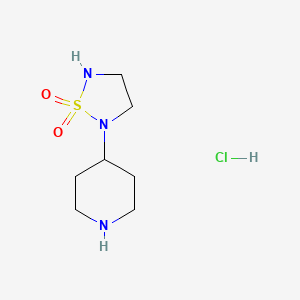
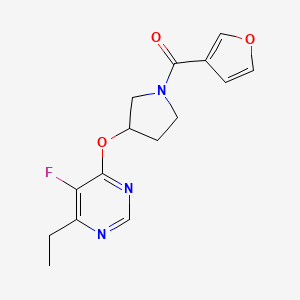
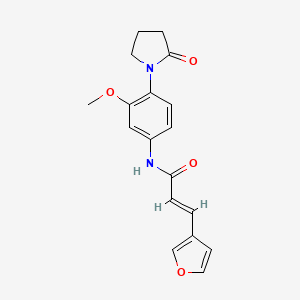
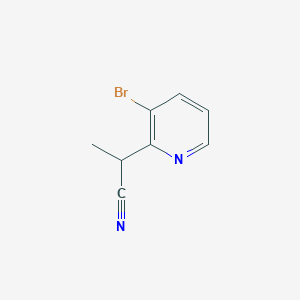
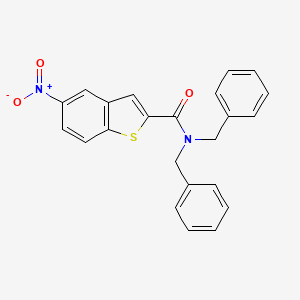
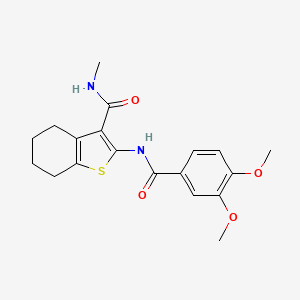

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)
![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2678252.png)
![ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2678253.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)
